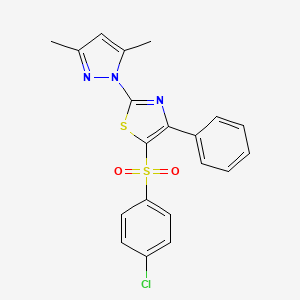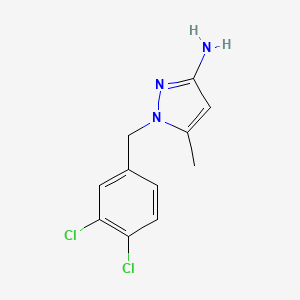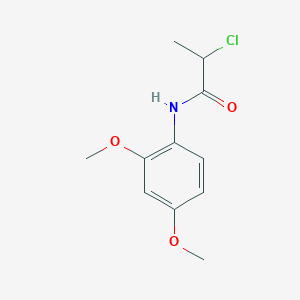
5-Aminoquinolin-6-ol
Overview
Description
5-Aminoquinolin-6-ol is a derivative of quinoline . It is a yellow to brown solid . The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with an amino group at the 5th position and a hydroxyl group at the 6th position . The InChI code for this compound is 1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 . Further analysis of the molecular structure and properties can be performed using computational methods such as DFT/TD-DFT .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . Its molecular weight is 160.18 . More detailed physical and chemical properties can be computed using tools like ProtParam .Scientific Research Applications
Antimalarial Research
5-Aminoquinolines, including compounds like 5-Aminoquinolin-6-ol, have been extensively studied for their antimalarial properties. One such application is the development of antimalarial drugs. For instance, 8-Aminoquinolines have shown promise against endemic malaria, offering insights into the technical genesis and practice of their therapeutic application (Baird, 2019). Furthermore, compounds like tebuquine, which are structurally related to 5-Aminoquinolines, have demonstrated high activity against resistant strains of malaria in animal models, indicating their potential for clinical trials in humans (Werbel et al., 1986).
Cancer Research
In cancer research, hybrid molecules incorporating the 5-Aminoquinoline structure have shown potential. For example, purine-based compounds, which integrate 5-Aminoquinoline, have been identified for their activity against several cancer types (Kapadiya & Khunt, 2018). This reflects the ongoing exploration of 5-Aminoquinolines in the development of novel anticancer agents.
Biochemical Research
5-Aminoquinolines are also significant in broader biochemical research. For example, studies have explored the inhibition of monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs, indicating their potential in optimizing metabolic stability and therapeutic value in various medical applications (Chaurasiya et al., 2012).
Chemical Synthesis and Analysis
Research into the synthesis and characterization of 5-Aminoquinolines and their derivatives is crucial for understanding their properties and applications. Studies such as the vibrational spectroscopic investigation of 5-Aminoquinoline and its zinc chloride complex provide insights into the molecular structure and behavior of these compounds (Ozel, Çelik, & Akyuz, 2009).
Antiviral Research
Some 5-Aminoquinoline derivatives have shown potential in antiviral research. For instance, studies on 4-aminoquinolines and piperazines, which are structurally related to 5-Aminoquinoline, have demonstrated activity against hepatitis C virus (Vausselin et al., 2016). This highlights the broad spectrum of applications of 5-Aminoquinoline derivatives in antiviral therapy.
Safety and Hazards
The safety data sheet for 5-Aminoquinolin-6-ol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions for research on 5-Aminoquinolin-6-ol could include further studies on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmaceutical activities could be explored . The estimated values indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the nonlinear optical (NLO) applications .
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with various proteins and enzymes in the cell . For instance, 5-Aminoisoquinoline, a similar compound, has been found to interact with a putative uncharacterized protein in Trypanosoma brucei brucei .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target protein, which can alter its function and lead to downstream effects .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
5-Aminoquinolin-6-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of quinoline derivatives. These interactions often involve hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex. The compound’s ability to form such interactions makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative stress in certain cell types, leading to the activation of stress response pathways. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential as a research tool in cell biology and pharmacology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to quinoline metabolism. It interacts with enzymes such as quinoline oxidoreductase and quinoline dioxygenase, which catalyze the oxidation and degradation of quinoline derivatives. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of specific binding proteins . These factors determine the compound’s bioavailability and efficacy in cellular systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .
Properties
IUPAC Name |
5-aminoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOZFQQQPZLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315145 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-73-9 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)
![2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039053.png)
![1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039054.png)
![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)
![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)


![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)

